M5 mAChR Single-Point Inhibition: Direct Comparison with VU0549108
Compound 9g (target compound, 3,5-dimethylisoxazole-4-sulfonyl) demonstrates 40% hM5 receptor inhibition at a single concentration of 10 μM, evaluated in hM5 cells stimulated with an EC80 of acetylcholine [1]. In contrast, the lead compound VU0549108 (1,3,5-trimethyl-1H-pyrazole-4-sulfonyl) achieves 88% inhibition under identical conditions [1]. This 48-percentage-point difference, measured in a head-to-head format within the same experimental series, establishes that the isoxazole substituent yields markedly weaker M5 receptor engagement than the pyrazole analog [1].
| Evidence Dimension | hM5 mAChR single-point inhibition at 10 μM |
|---|---|
| Target Compound Data | 40% inhibition (Compound 9g; 3,5-DiMe-4-isoxazole sulfonamide) |
| Comparator Or Baseline | 88% inhibition (VU0549108; 1,3,5-TriMe-1H-4-pyrazole sulfonamide) |
| Quantified Difference | Δ = -48 percentage points (2.2-fold lower inhibition) |
| Conditions | hM5 cells; EC80 ACh stimulation; single-point % inhibition at 10 μM; average of three determinations; assay performed at Vanderbilt University as described in Gentry et al. |
Why This Matters
Researchers requiring a lower-activity M5 control compound for assay development or SAR baseline studies can select this isoxazole analog over the more potent pyrazole lead, with precisely defined performance expectations.
- [1] Gentry PR, et al. Table 3. Bioorg Med Chem Lett. 2016;26(18):4487-4491. doi:10.1016/j.bmcl.2016.07.071 View Source
